4-(Bromofluoromethyl)benzotrifluoride
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Overview
Description
4-(Bromofluoromethyl)benzotrifluoride is a chemical compound that has garnered significant interest in various fields of research due to its unique chemical structure and potential biological activity. This compound is characterized by the presence of a bromofluoromethyl group attached to a benzotrifluoride moiety, making it a valuable building block in organic synthesis and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Bromofluoromethyl)benzotrifluoride typically involves the bromination of 4-(Trifluoromethyl)benzyl bromide under controlled conditions. The reaction is carried out using bromine or a brominating agent in the presence of a suitable solvent and catalyst . The reaction conditions, such as temperature and reaction time, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade brominating agents and solvents, along with continuous monitoring and control of reaction parameters to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions: 4-(Bromofluoromethyl)benzotrifluoride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiocyanate, and amines.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are used under controlled conditions to achieve the desired transformations.
Major Products Formed: The major products formed from these reactions include various substituted benzotrifluoride derivatives, which can be further utilized in organic synthesis and industrial applications .
Scientific Research Applications
4-(Bromofluoromethyl)benzotrifluoride has a wide range of applications in scientific research, including:
Chemistry: It serves as a valuable building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the development of biologically active molecules and as a probe in biochemical studies.
Industry: The compound is utilized in the production of specialty chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of 4-(Bromofluoromethyl)benzotrifluoride involves its interaction with specific molecular targets and pathways. The bromofluoromethyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules . These interactions can modulate the activity of enzymes, receptors, and other cellular components, resulting in the observed biological effects .
Comparison with Similar Compounds
4-Bromobenzotrifluoride: Similar in structure but lacks the fluoromethyl group, making it less reactive in certain chemical reactions.
4-(Trifluoromethyl)benzyl bromide: Contains a trifluoromethyl group but differs in the position of the bromine atom, affecting its reactivity and applications.
3-Bromobenzotrifluoride: Similar structure but with the bromine atom in a different position, leading to different chemical properties and reactivity.
Uniqueness: 4-(Bromofluoromethyl)benzotrifluoride is unique due to the presence of both bromine and fluoromethyl groups, which confer distinct chemical reactivity and versatility in various applications. This dual functionality makes it a valuable compound in synthetic chemistry and industrial processes .
Properties
IUPAC Name |
1-[bromo(fluoro)methyl]-4-(trifluoromethyl)benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF4/c9-7(10)5-1-3-6(4-2-5)8(11,12)13/h1-4,7H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAJWDTKKYQBDRR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)Br)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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